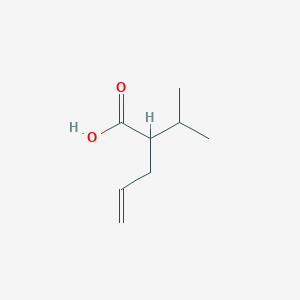

2-Isopropylpent-4-enoic acid

CAS No.: 1575-71-9

Cat. No.: VC6909513

Molecular Formula: C8H14O2

Molecular Weight: 142.198

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1575-71-9 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.198 |

| IUPAC Name | 2-propan-2-ylpent-4-enoic acid |

| Standard InChI | InChI=1S/C8H14O2/c1-4-5-7(6(2)3)8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10) |

| Standard InChI Key | ALEBWLNVINEYCZ-UHFFFAOYSA-N |

| SMILES | CC(C)C(CC=C)C(=O)O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

2-Isopropylpent-4-enoic acid belongs to the class of unsaturated carboxylic acids. Its IUPAC name is 2-propan-2-ylpent-4-enoic acid, with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . The structure comprises:

-

A pent-4-enoic acid backbone (five-carbon chain with a double bond between C4 and C5 and a carboxylic acid group at C1).

-

An isopropyl group (-CH(CH₃)₂) at the C2 position.

The compound exhibits chirality at C2, yielding two enantiomers: (R)-2-isopropylpent-4-enoic acid and (S)-2-isopropylpent-4-enoic acid. The (R)-enantiomer is cataloged in PubChem under CID 6915842, while the racemic form is listed as CID 11137264 .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 142.099379685 Da |

Stereochemical Significance

The (S)-enantiomer is pharmacologically relevant due to its role in synthesizing Aliskiren, a renin inhibitor used to treat hypertension . Enzymatic resolution of racemic mixtures using non-mammalian esterases (e.g., Rhodosporidium toruloides) achieves enantiomeric excess (>99% ee) for the (S)-form .

Synthetic Methodologies

Enzymatic Resolution of Racemic Esters

The industrial synthesis of enantiomerically pure (S)-2-isopropylpent-4-enoic acid esters involves biocatalytic hydrolysis of racemic precursors. Key steps include:

-

Substrate Preparation: Racemic methyl 5-chloro-2-isopropylpent-4-enoate is suspended in Tris-HCl buffer (pH 8.0).

-

Enzymatic Hydrolysis: Frozen cells of Rhodosporidium toruloides (15% w/v) catalyze the selective hydrolysis of the (R)-enantiomer at 21°C .

-

Product Isolation: The residual (S)-ester is recovered via acidification (pH 2.5), centrifugation, and solvent extraction .

Table 2: Enzymatic Resolution Performance

| Substrate Concentration | Enzyme Loading | Reaction Time | Enantiomeric Excess (ee) |

|---|---|---|---|

| 8 g/L | 5% w/v | 24 hours | >99% |

| 15 g/L | 15% w/v | 18 hours | >99% |

| 50 g/L | 15% w/v | 95 hours | >99% |

Alternative Synthetic Routes

While enzymatic resolution dominates industrial production, academic routes include:

-

Chiral Auxiliary Approaches: Use of pseudoephedrine-derived lactones to induce stereoselectivity .

-

Diastereomeric Salt Formation: Racemate separation via crystallization with chiral amines .

Physicochemical and Analytical Characterization

Spectroscopic Data

-

SMILES: CC(C)C@@HC(=O)O (R-enantiomer) .

Collision Cross-Section (CCS) Predictions

Ion mobility spectrometry predicts CCS values for various adducts, aiding in mass spectrometric identification :

Table 3: Predicted CCS Values for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 143.10666 | 132.9 |

| [M+Na]⁺ | 165.08860 | 141.6 |

| [M-H]⁻ | 141.09210 | 130.8 |

Industrial Applications

Pharmaceutical Intermediate

The (S)-enantiomer of methyl 5-chloro-2-isopropylpent-4-enoate is a critical intermediate in Aliskiren synthesis. Key transformations include:

-

Grignard Addition: Coupling with 3-aryl-2-isopropyl-1-chloropropane derivatives.

-

Lactone Formation: Cyclization to form spiroanellated γ-butyrolactones .

Scalability and Process Optimization

Large-scale batches (50 g/L substrate) achieve >99% ee using Rhodosporidium toruloides at 21°C, demonstrating the process’s robustness .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume